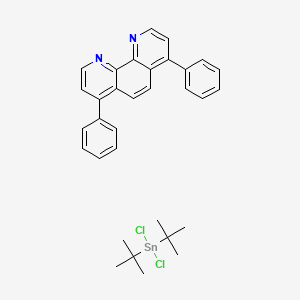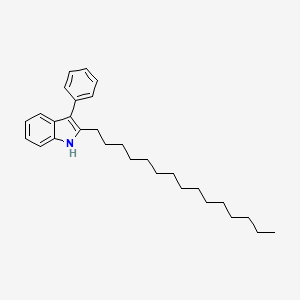![molecular formula C9H14O3 B15162258 3-[(1S)-2-oxocyclohexyl]propanoic acid CAS No. 175417-96-6](/img/structure/B15162258.png)
3-[(1S)-2-oxocyclohexyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1S)-2-oxocyclohexyl]propanoic acid is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a cyclohexanone ring attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-2-oxocyclohexyl]propanoic acid typically involves the reaction of cyclohexanone with a suitable propanoic acid derivative. One common method is the aldol condensation of cyclohexanone with propanoic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as transition metal complexes or enzymes can be employed to facilitate the reaction under milder conditions.
化学反応の分析
Types of Reactions
3-[(1S)-2-oxocyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone or cyclohexanol derivatives.
科学的研究の応用
3-[(1S)-2-oxocyclohexyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 3-[(1S)-2-oxocyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of fatty acids or other essential biomolecules, leading to its biological effects.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone with similar structural features.
Cyclohexanol: The reduced form of cyclohexanone.
Cyclohexanepropanoic acid: A related compound with a similar propanoic acid moiety.
Uniqueness
3-[(1S)-2-oxocyclohexyl]propanoic acid is unique due to the presence of both a ketone and a carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions
特性
CAS番号 |
175417-96-6 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
3-[(1S)-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C9H14O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h7H,1-6H2,(H,11,12)/t7-/m0/s1 |
InChIキー |
JCIZEWRBCTUEFG-ZETCQYMHSA-N |
異性体SMILES |
C1CCC(=O)[C@@H](C1)CCC(=O)O |
正規SMILES |
C1CCC(=O)C(C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
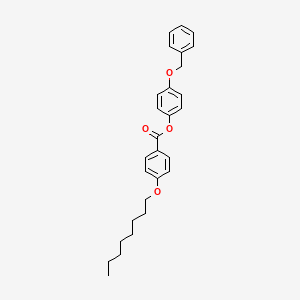
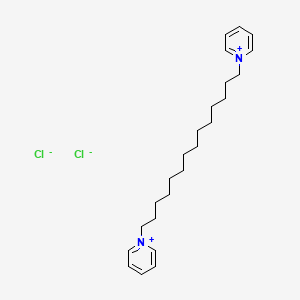
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
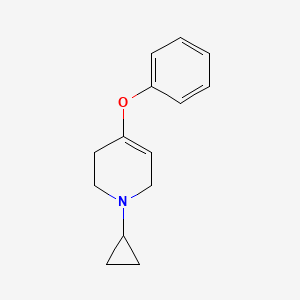

methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
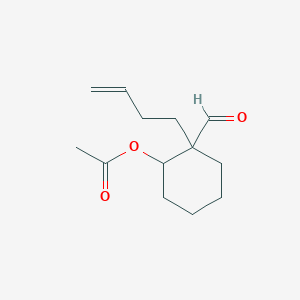
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
